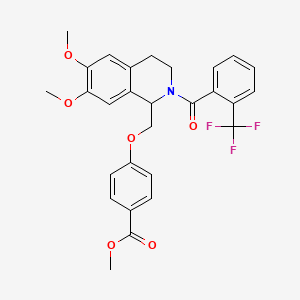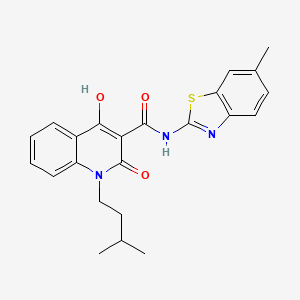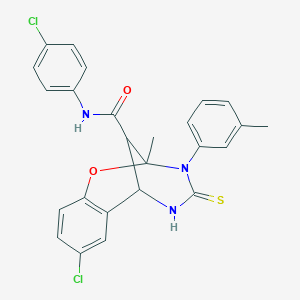![molecular formula C26H29BrN4O3S B11218193 3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218193.png)
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、イソチアゾール 環とピペラジン 部分を組み合わせたハイブリッド分子です。その化学構造は複雑であり、興味深い薬理学的特性を示します。さらに詳しく見ていきましょう。
2. 製法
合成経路:: この化合物の合成にはいくつかのステップが含まれます。私は特定の独自の製法にはアクセスできませんが、一般的な概要を提供できます。
イソチアゾール環の形成: 適切な前駆体(例:3,5-ジメチル-1H-ピラゾール-4-イルケトン)を出発原料とし、臭素化化合物(例:6-ブロモヘキサノイルクロリド)と反応させてイソチアゾール環を形成します。
ピペラジンの誘導体化: ピペラジン誘導体(例:4-(4-アセチルフェニル)ピペラジン)をイソチアゾール中間体と反応させて、ピペラジン部分を導入します。
スルファニル化: 適切な試薬を用いて、硫黄原子(スルファニリデン基)を導入します。
臭素化: 最後に、化合物を臭素化して目的の生成物を得ます。
工業生産:: 工業規模での生産には、これらのステップの最適化、精製、スケーラビリティの考慮事項が含まれる可能性があります。
3. 化学反応解析
反応::酸化: 硫黄の存在により、化合物は酸化反応を起こす可能性があります。
置換: 臭素原子は置換反応に関与する可能性があります。
還元: カルボニル基(ケトン)の還元が可能です。
酸化: 過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などの酸化剤。
置換: 求核剤(例:アミン)は臭素を置換できます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)。
主な生成物:: 主な生成物は反応条件と位置選択性に依存します。異なる置換パターンを持つ異性体が生成される可能性があります。
4. 科学研究への応用
この化合物は、さまざまな分野で応用されています。
医学: ドーパミンおよびセロトニンの拮抗作用により、抗精神病薬物質として。
化学: 生物活性分子の設計のための足場として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using thiophenol (PhSH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
化学反応の分析
Types of Reactions
3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
作用機序
正確なメカニズムは、現在も研究中の分野です。それは、ドーパミンおよびセロトニン受容体との相互作用を含み、神経シグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
私は類似の化合物の直接のリストを持っていませんが、関連するベンゾイソチアゾール、ピペラジン誘導体、およびイソチアゾールを含む分子を探求する価値があります。
類似化合物との比較
Similar Compounds
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: Known for its high affinity for sigma receptors and monoamine transporters.
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide: Exhibits significant biological activity.
Uniqueness
3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfanylidene group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C26H29BrN4O3S |
|---|---|
分子量 |
557.5 g/mol |
IUPAC名 |
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29BrN4O3S/c1-18(32)19-6-9-21(10-7-19)29-13-15-30(16-14-29)24(33)5-3-2-4-12-31-25(34)22-17-20(27)8-11-23(22)28-26(31)35/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |
InChIキー |
QSOOKJYMORSLHM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-4-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11218114.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11218117.png)
![7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218127.png)

![2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11218135.png)
![7-(2-Methoxyphenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11218141.png)
![1-(4-chloro-2-methylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11218147.png)




![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11218195.png)

![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11218215.png)
